molecular formula C5H7NO B15307795 (2-Hydroxyethyl)-2-propenenitrile CAS No. 69521-64-8

(2-Hydroxyethyl)-2-propenenitrile

Cat. No.: B15307795
CAS No.: 69521-64-8
M. Wt: 97.12 g/mol
InChI Key: UGOMNHQMVBYVEL-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylidenebutanenitrile is an organic compound with a unique structure that includes both a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methylidenebutanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylidenebutanenitrile with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 4-hydroxy-2-methylidenebutanenitrile often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylidenebutanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-methylidenebutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylidenebutanenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound of interest in biochemical studies.

Comparison with Similar Compounds

    4-Hydroxy-2-butanone: Similar in structure but lacks the nitrile group.

    2-Methylidenebutanenitrile: Similar but lacks the hydroxyl group.

    4-Hydroxy-2-quinolone: Contains a hydroxyl group but has a different core structure.

Uniqueness: 4-Hydroxy-2-methylidenebutanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.

This compound’s dual functionality and reactivity make it a valuable subject of study in multiple scientific disciplines.

Properties

CAS No.

69521-64-8

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

4-hydroxy-2-methylidenebutanenitrile

InChI

InChI=1S/C5H7NO/c1-5(4-6)2-3-7/h7H,1-3H2

InChI Key

UGOMNHQMVBYVEL-UHFFFAOYSA-N

Canonical SMILES

C=C(CCO)C#N

Origin of Product

United States

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